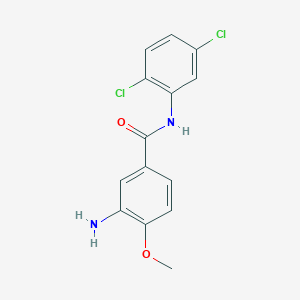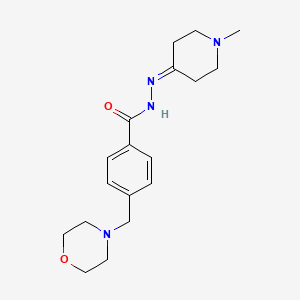![molecular formula C21H24N2O B5643277 3-[(diethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5643277.png)
3-[(diethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of compounds related to 3-[(diethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol often involves condensation reactions between chloroquinoline or its oxides with appropriately substituted amino methyl phenol dihydrochlorides. This process, for instance, has been applied to create antimalarial agents, displaying how variations in the quinolinol structure can be manipulated to produce compounds with potent biological activity (Kesten, Johnson, & Werbel, 1987). Additionally, reactions involving 2-aminobenzohydrazides with Schiff bases have been explored, leading to the formation of quinazolinones, highlighting the versatility and reactivity of the quinoline nucleus in synthesizing various heterocyclic compounds (Reddy, C. K. Reddy, & P. Reddy, 1986).
Molecular Structure Analysis The molecular structure of related quinolinol compounds has been extensively studied, often through X-ray diffraction and spectroscopic techniques, to understand the geometric parameters, electronic structure, and tautomeric properties. These studies not only provide insight into the structural configuration but also help in understanding the chemical behavior and reactivity of such compounds (Cukurovalı & Karakurt, 2019).
Chemical Reactions and Properties The chemical reactivity of the quinolinol family is quite diverse, with various reactions allowing for functionalization at multiple sites of the molecule. For instance, lithiation reactions have been employed to substitute the quinolinone ring, demonstrating the accessibility of different derivatives through selective functional group transformations (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Physical Properties Analysis The physical properties of quinolinol derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. For example, the substitution pattern on the quinolinol nucleus significantly affects its thermal and photoluminescent properties, which can be tailored for specific applications in organic light-emitting devices (Sapochak et al., 2001).
Chemical Properties Analysis The chemical properties, including reactivity with various reagents and participation in diverse chemical reactions, underscore the versatility of the quinolinol core. For instance, bromomethyl derivatives have been employed as fluorescence derivatization reagents for carboxylic acids in chromatography, highlighting the utility of quinolinol derivatives in analytical chemistry (Yamaguchi et al., 1985).
properties
IUPAC Name |
3-(diethylaminomethyl)-6-methyl-2-phenyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-4-23(5-2)14-18-20(16-9-7-6-8-10-16)22-19-12-11-15(3)13-17(19)21(18)24/h6-13H,4-5,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLCPRQGNSGEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5643197.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5643204.png)
![3-[(diethylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5643210.png)
![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5643250.png)
![5-methyl-3-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5643254.png)
![ethyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5643258.png)
![6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5643259.png)

![6-cyclopropyl-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B5643265.png)

![(4S)-N-ethyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(1,3-thiazol-4-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5643291.png)
![8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5643298.png)

![3-(1-isopropyl-1H-imidazol-2-yl)-1-[(3-methylphenyl)sulfonyl]piperidine](/img/structure/B5643310.png)